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molecular formula C11H15BrO3 B8502692 4-Bromo-1-methoxy-2-(2-methoxy-ethoxymethyl)-benzene

4-Bromo-1-methoxy-2-(2-methoxy-ethoxymethyl)-benzene

Cat. No. B8502692
M. Wt: 275.14 g/mol
InChI Key: MAQLMMCETBLISH-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

To a solution of (5-bromo-2-methoxy-phenyl)-methanol (3.38 g, 14.8 mmol) and 2-bromoethyl methyl ether (2.06 g, 14.8 mmol) in DMF (30 mL) is added NaH (55% dispersion in oil; 1.36 g, 31.1 mmol) in three portions at room temperature, followed by stirring overnight. The mixture is poured into ice-cooled aqueous 2N HCl, the water phase is extracted with diethyl ether, the combined organic phase is washed with brine, dried (Na2SO4) and concentrated. Purification by flash chromatography (hexane/AcOEt 3:1) gives the title compound as liquid. TLC, Rf (hexane/AcOEt 1:1)=0.44. 1H-NMR (CDCl3): δ 3.45 (s, 3H), 3.64 (m, 2H), 3.71 (m, 2H), 3.83 (s, 3H), 4.60 (s, 2H), 6.76 (d, 1H), 7.37 (dd, 1H), 7.56 (d, 1H) ppm.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH2:8][OH:9])[CH:7]=1.[CH3:12][O:13][CH2:14][CH2:15]Br.[H-].[Na+].Cl>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH2:8][O:9][CH2:15][CH2:14][O:13][CH3:12])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.38 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)CO)OC
Name
Quantity
2.06 g
Type
reactant
Smiles
COCCBr
Name
Quantity
1.36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured into ice-
EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (hexane/AcOEt 3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)COCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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